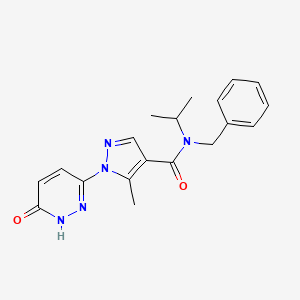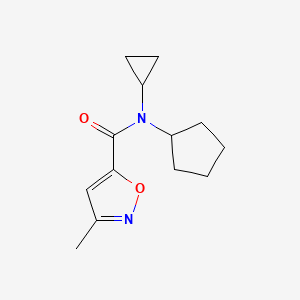
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene, also known as M2ES, is a chemical compound that has been used in scientific research for various applications. This compound is a derivative of benzene and has two chlorine atoms and two sulfone groups attached to it.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene has been used in scientific research for various applications such as in the development of new drugs and as a tool for studying biological processes. It has been shown to have anticancer and antiviral properties, making it a potential candidate for drug development. This compound has also been used as a probe for studying protein-protein interactions and as a tool for investigating the role of sulfhydryl groups in biological systems.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene is not fully understood, but it is believed to work by reacting with sulfhydryl groups in proteins and enzymes. This reaction can lead to the inhibition of enzymatic activity or the disruption of protein-protein interactions, which can have downstream effects on biological processes.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and the replication of viruses. It has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases. In vivo studies have shown that this compound can reduce tumor growth in mice and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene in lab experiments is its specificity for sulfhydryl groups, which allows for targeted inhibition of specific proteins or enzymes. However, this compound can also react with other nucleophiles, such as amino acids, which can lead to off-target effects. Additionally, this compound is a relatively new compound, and its long-term effects on biological systems are not well understood.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene. One area of interest is in the development of new drugs based on this compound. Researchers are also investigating the use of this compound as a tool for studying protein-protein interactions and for investigating the role of sulfhydryl groups in biological systems. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
In conclusion, this compound, or this compound, is a chemical compound that has been used in scientific research for various applications. Its specificity for sulfhydryl groups makes it a valuable tool for studying biological processes, but its off-target effects and long-term effects on biological systems require further investigation. There is potential for this compound to be developed into new drugs and to be used as a therapeutic agent for various diseases.
Synthesemethoden
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene can be synthesized by reacting 1,3-dichloro-2-(chloromethyl)benzene with sodium methylsulfinate in the presence of copper powder. The reaction takes place in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and requires heating and stirring for several hours. The product is then purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
1,3-dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2S2/c1-16(13,14)6-5-15-7-8-9(11)3-2-4-10(8)12/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOAPYRRKWLAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCSCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)


![1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7547789.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)

